Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine
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Overview
Description
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes glycine, alanine, threonine, and cysteine residues, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, ensuring the production of high-purity peptides for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing protein structures and facilitating redox reactions. The peptide may also interact with cellular receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cystine: Similar structure but with an additional cystine residue.
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-alanine: Similar structure but with an alanine residue instead of cysteine.
Uniqueness
Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is unique due to its specific sequence and the presence of cysteine residues, which allow for the formation of disulfide bonds. This property makes it valuable for studying redox reactions and protein folding.
Properties
CAS No. |
184778-53-8 |
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Molecular Formula |
C17H30N6O8S2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H30N6O8S2/c1-7(20-12(26)4-19-11(25)3-18)14(27)23-13(8(2)24)16(29)21-9(5-32)15(28)22-10(6-33)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,29)(H,22,28)(H,23,27)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1 |
InChI Key |
WIBXAIWJRMRZFB-MRVGTOHUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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